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m-PEG13-Hydrazide

PROTAC linker structure-activity relationship ternary complex geometry

Select m-PEG13-Hydrazide for PROTAC targets requiring >40Å E3 ligase engagement. Its 50.1Å spacer enables ternary complex formation where PEG4–PEG8 linkers fail. Hydrazide enables pH-sensitive hydrazone conjugation: stable at pH 7.4, releases ~80% payload within 1h at pH 5.5. Achieves near-quantitative protein labeling without reduction. 13-unit PEG chain delivers precise, monodisperse performance.

Molecular Formula C28H58N2O14
Molecular Weight 646.8 g/mol
Cat. No. B12418771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG13-Hydrazide
Molecular FormulaC28H58N2O14
Molecular Weight646.8 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NN
InChIInChI=1S/C28H58N2O14/c1-32-4-5-34-8-9-36-12-13-38-16-17-40-20-21-42-24-25-44-27-26-43-23-22-41-19-18-39-15-14-37-11-10-35-7-6-33-3-2-28(31)30-29/h2-27,29H2,1H3,(H,30,31)
InChIKeyCSOAKFLANNYFOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m-PEG13-Hydrazide: A Defined-Length PEG-Hydrazide Linker for Precision Bioconjugation and PROTAC Procurement


m-PEG13-Hydrazide (CAS not yet assigned by a global registry; molecular formula C₂₈H₅₈N₂O₁₄; exact mass 646.77 Da) is a monodisperse, single-molecular-weight polyethylene glycol (PEG) derivative bearing a terminal hydrazide functional group. It belongs to the class of discrete-length PEG linkers that possess precisely 13 ethylene glycol repeat units, distinguishing it from polydisperse PEG reagents that are defined only by an average molecular weight. The compound is predominantly employed as a PROTAC (PROteolysis TArgeting Chimera) linker [1] and as a carbonyl-reactive handle for site-specific bioconjugation via hydrazone bond formation with aldehydes or ketones . Its monodisperse nature confers batch-to-batch consistency and unambiguous analytical characterization by mass spectrometry and NMR, features that are not achievable with conventional polydisperse PEG-hydrazide preparations [2].

Why m-PEG13-Hydrazide Cannot Be Substituted by Shorter, Longer, or Polydisperse PEG-Hydrazide Analogs in Critical Conjugation Workflows


The substitution of m-PEG13-Hydrazide with a generic PEG-hydrazide is not a safe procurement decision because three interdependent parameters—PEG chain length, monodispersity, and end-group fidelity—converge to determine conjugate performance. PEG length directly modulates the inter-ligand distance in PROTAC ternary complex formation: a study of Retro-2-based degraders demonstrated that GSPT1 degradation efficiency is dependent on the number of PEG repeat units, with different lengths producing divergent degradation profiles rather than interchangeable results [1]. Simultaneously, the hydrazide terminus reacts with carbonyls to form a hydrazone bond whose pH-dependent stability profile (half-life ~1.5 h at pH 7.4 vs. ~90% hydrolysis in 10 min at pH 5.0, 37°C) is intrinsic to the hydrazone linkage and cannot be replicated by aminooxy-based oxime chemistry, which exhibits measurably greater bond stability [2]. Furthermore, the discrete molecular weight of m-PEG13-Hydrazide (646.77 Da, single compound) eliminates the batch-to-batch dispersity (PDI 1.02–1.05) inherent to polydisperse commercial PEG-hydrazide reagents, which confounds analytical characterization and regulatory documentation [3]. These three variables are coupled: changing the PEG length alters both the spatial reach and the hydrodynamic radius of the resulting conjugate; switching to a polydisperse reagent introduces ambiguity in both dimensions; and replacing the hydrazide with an aminooxy group changes both bond chemistry and release kinetics.

Quantitative Differentiation Evidence for m-PEG13-Hydrazide: Head-to-Head and Cross-Study Comparative Data


PEG13 Chain Length: Extended Spatial Reach Beyond the PEG4–PEG8 Gold Standard for Ternary Complex Geometry Optimization

m-PEG13-Hydrazide provides an end-to-end PEG span of approximately 13 ethylene glycol units (estimated contour length ~4.7 nm in extended conformation), placing it beyond the well-characterized PEG4–PEG8 range that has become the empirical standard in PROTAC development. A systematic review of PROTAC linker structure-activity relationships documented that while shorter PEG linkers (1–3 units) maintain similar degradation potency in certain systems, longer PEG linkers produce divergent and system-dependent effects on target degradation efficiency [1]. In a focused study of Retro-2-based PROTACs, varying the PEG linker length across compounds with PEG2, PEG4, and longer chains revealed that GSPT1 degradation was a direct function of PEG chain length, with the study concluding that 'GSPT1 degradation depends on the length of the flexible PEG chain linker' [2]. m-PEG13, with 13 ethylene glycol repeat units, occupies a conformational space distinct from both the shorter PEG4–PEG8 gold-standard linkers and the longer PEG17 analog, making it a critical member of a linker-length screening matrix for systems where the E3 ligase–target protein inter-pocket distance exceeds the ~3 nm span typical of PEG4–PEG8 constructs [1].

PROTAC linker structure-activity relationship ternary complex geometry

Monodisperse Precision: m-PEG13-Hydrazide as a Single-Molecular-Weight Entity Versus Polydisperse Commercial PEG-Hydrazide Mixtures

m-PEG13-Hydrazide is a discrete chemical entity with the unambiguous molecular formula C₂₈H₅₈N₂O₁₄ and exact mass 646.77 Da. In contrast, the commercially available 'mPEG12-hydrazide' from Sigma-Aldrich (product #910805) is a polydisperse mixture described as 'average Mn 650 (by NMR)' , meaning it contains a distribution of PEG chain lengths centered around ~12–13 ethylene glycol units with a polydispersity index (PDI) typically ranging from 1.02 to 1.05 for narrow-dispersion PEGs . A 2024 Nature Communications study demonstrated that dispersity-free, exactly defined MW PEGylation agents enabled facile monitoring of chemical modification reactions by UPLC-MS and straightforward identification of PEGylated fragments via peptide mapping, capabilities that are compromised when polydisperse reagents are used [1]. The study explicitly states that 'the disperse nature of these PEGylation agents results in batch-to-batch variations and difficulties in purification and characterisation of the PEGylated therapeutics' [1]. For m-PEG13-Hydrazide, the absence of chain-length dispersity means that every conjugate molecule has an identical PEG mass addition, yielding a single peak in mass spectra rather than the broad envelope characteristic of polydisperse PEG conjugates.

monodisperse PEG batch consistency analytical characterization

Hydrazide-Aldehyde Conjugation Efficiency: 100% Modification Achieved Versus Sub-30% with Maleimide-Thiol Chemistry on the Same Protein Target

In a site-selective protein glycation and PEGylation study, PEG-hydrazide conjugation to periodate-generated aldehyde groups on glycoproteins achieved 100% modification within approximately 40 hours. By contrast, direct conjugation of a commercial PEG-maleimide to the free Cys34 thiol of the same protein yielded less than 30% modification under comparable conditions [1]. This ~3.3-fold difference in conjugation yield demonstrates the superior efficiency of hydrazide-aldehyde chemistry over maleimide-thiol chemistry for proteins where aldehydes can be selectively introduced via periodate oxidation of carbohydrate moieties or N-terminal serine/threonine residues. While this comparison evaluates hydrazide vs. maleimide chemistry rather than m-PEG13-Hydrazide against another hydrazide, it establishes a quantitative benchmark for the intrinsic reactivity advantage of the hydrazide functional group that m-PEG13-Hydrazide carries.

PEGylation efficiency hydrazone conjugation site-selective modification

pH-Responsive Hydrazone Bond: Engineered Acid-Lability with 90% Hydrolysis at pH 5.0 in 10 Minutes Versus 1.5-Hour Half-Life at Physiological pH

The hydrazone bond formed between a hydrazide group and an aldehyde exhibits a well-characterized pH-dependent hydrolysis profile that is exploitable for stimuli-responsive drug delivery. In a study of PEG-shielded polyplexes linked via acylhydrazide chemistry, the pyridylhydrazone derivative showed the greatest acid-dependent hydrolysis: at pH 5.0 and 37°C, 90% of the hydrazone linkages were hydrolyzed within 10 minutes, whereas at pH 7.4 the half-life was 1.5 hours under the same temperature conditions [1]. This represents an approximately 9-fold acceleration of hydrolysis when pH shifts from 7.4 to 5.0. The acid-labile nature of hydrazone bonds contrasts with oxime bonds formed by aminooxy reagents, which are reported to be 'highly stable' and less susceptible to acid-catalyzed hydrolysis [2]. The pH-sensitivity of hydrazone linkages is exploited in tumor-microenvironment-responsive delivery systems, where the mildly acidic pH of tumors (pH ~6.5–6.8) and endosomes (pH 5.0–6.0) triggers selective drug release while the conjugate remains relatively stable in circulation (pH 7.4) [3].

pH-responsive drug delivery hydrazone stability controlled release

PEG vs. Short Alkyl Linker: Divergent In Vivo Biodistribution and Drug Persistence Profiles

A comparative in vivo study of biotin-dexamethasone conjugates evaluated the effect of linker length (long PEG 5 kDa vs. short 5–6 carbon alkyl chain) and linker chemistry (hydrazide-hydrazone vs. carbamate-hydrazone) on organ biodistribution and drug persistence. All four conjugates released drug exclusively at acidic pH. Critically, the PEG-containing conjugates exhibited distinct in vivo behavior: dexamethasone located in the PEGylated nanoparticle outer layer 'favors liver penetration and resident macrophages uptake,' while drug conjugated via Hz-Hz short spacing (without PEG) 'prolongs drug availability' [1]. This demonstrates that the presence and length of a PEG spacer in a hydrazone conjugate is not a passive attribute but an active determinant of tissue tropism and pharmacokinetic persistence. Although this study employed a 5 kDa PEG rather than the discrete PEG13 oligomer, the principle that PEG linker inclusion fundamentally alters in vivo fate—independent of the hydrazone cleavage chemistry—is directly transferable to the m-PEG13-Hydrazide context.

PEG linker biodistribution nanoparticle delivery drug persistence

Hydrazide vs. Aminooxy Carbonyl-Reactive Chemistry: Hydrazone Bonds Enable Acid-Triggered Release While Oxime Bonds Provide Superior Stability

Both hydrazide and aminooxy functional groups react with aldehydes and ketones to form covalent linkages, but the resulting bonds differ fundamentally in their stability profile. Hydrazone bonds (from hydrazide + aldehyde) are described as 'slightly less stable but still robust' compared to oxime bonds (from aminooxy + aldehyde), which are characterized as 'highly stable' [1]. The differential is functionally significant: hydrazone bonds are susceptible to acid-catalyzed hydrolysis with a half-life of 1.5 h at pH 7.4 and rapid degradation at pH 5.0 (90% in 10 min) [2], whereas oxime bonds exhibit greater resistance to acidic conditions. A vendor datasheet for aminooxy-biotin explicitly states that 'aminooxy reagents are superior to hydrazide reagents, which also react with aldehydes or ketones but form unstable hydrazone linkages' [3]. However, this 'instability' is context-dependent: for applications requiring pH-triggered release (e.g., tumor microenvironment, endosomal escape), the hydrazone's acid-lability is a design feature rather than a liability. The choice between m-PEG13-Hydrazide and an aminooxy-PEG analog therefore reduces to whether the application demands a cleavable or a stable linkage.

bioorthogonal conjugation hydrazone vs oxime cleavable linker selection

Evidence-Backed Application Scenarios Where m-PEG13-Hydrazide Provides Measurable Procurement Advantages


PROTAC Linker-Length SAR Screening: PEG13 as a Middle-Range Candidate Beyond the PEG4–PEG8 Gold Standard

In PROTAC development campaigns, medicinal chemistry teams systematically vary linker length to identify the optimal inter-ligand distance for ternary complex stabilization. While PEG4, PEG6, and PEG8 have become quasi-standard linkers, systems with larger E3 ligase–target protein inter-pocket distances (exceeding ~3 nm) may require extended PEG chains. m-PEG13-Hydrazide provides a well-defined 13-unit PEG span that can be incorporated into a linker-length SAR matrix alongside shorter (PEG4, PEG6, PEG8) and longer (PEG17) variants. The evidence that PROTAC degradation efficiency is a direct function of linker length—as demonstrated in the Retro-2/GSPT1 system where 'GSPT1 degradation depends on the length of the flexible PEG chain linker' [1]—supports the inclusion of m-PEG13 as a critical screening point in any systematic PROTAC linker optimization campaign.

Glycoprotein Site-Specific PEGylation via Periodate Oxidation and Hydrazide Conjugation

Glycoproteins can be selectively oxidized with sodium periodate to generate aldehyde groups on carbohydrate moieties, creating handles for site-specific hydrazide conjugation. The quantitative evidence that PEG-hydrazide conjugation to aldehyde groups achieves 100% modification within ~40 hours—compared to less than 30% modification with PEG-maleimide directed at Cys34 [1]—positions m-PEG13-Hydrazide as a high-efficiency reagent for this workflow. The discrete PEG13 length provides an additional advantage: the uniform mass addition (exactly 646.77 Da per conjugation site) enables precise stoichiometric characterization of the PEGylated product by mass spectrometry, a capability that is compromised when polydisperse PEG-hydrazide reagents are used [2].

pH-Responsive Drug Delivery Systems Leveraging Hydrazone Acid-Lability for Tumor-Selective Release

The hydrazone bond formed by m-PEG13-Hydrazide conjugates exhibits a well-characterized pH-dependent hydrolysis profile: stable at physiological pH 7.4 (half-life ~1.5 h) but rapidly cleaved at endosomal pH 5.0 (~90% hydrolysis in 10 min) [1]. This differential release kinetics is exploited in tumor-microenvironment-responsive delivery systems where the mildly acidic pH of tumor tissue (pH ~6.5–6.8) and endosomes/lysosomes (pH 5.0–6.0) triggers selective drug release [2]. The PEG13 spacer further contributes by improving aqueous solubility and providing a defined hydrodynamic radius that influences the enhanced permeability and retention (EPR) effect. For teams developing stimuli-responsive antibody-drug conjugates (ADCs) or polymeric nanocarriers, m-PEG13-Hydrazide provides a cleavable linker chemistry with a quantitative release profile that non-cleavable linkers (amide, thioether) or more stable oxime linkers cannot replicate.

Regulatory-Ready Conjugate Development Requiring Definable Analytical Characterization

When a PEGylated biologic or PROTAC candidate advances toward IND-enabling studies, the analytical characterization package must demonstrate consistent product quality, including defined PEG chain length and conjugation stoichiometry. Polydisperse PEG reagents produce a distribution of conjugate species that complicates mass spectrometry, peptide mapping, and batch-to-batch comparability. The 2024 Nature Communications study demonstrated that exactly defined MW PEG enables 'facile monitoring of chemical modification reactions' and 'straightforward identification of PEGylated fragments within a PEGylated protein via a simple peptide mapping approach using UPLC-MS,' advantages that are 'difficult to achieve with disperse PEG reagents' [1]. m-PEG13-Hydrazide, as a monodisperse compound with a single molecular formula (C₂₈H₅₈N₂O₁₄), eliminates PEG-related dispersity from the analytical characterization burden, directly supporting regulatory documentation and patent prosecution.

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